
But-2-yne-1,4-diyl bis(4-methylbenzenesulfonate)
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Overview
Description
- But-2-yne-1,4-diyl bis(4-methylbenzenesulfonate) is a chemical compound with the following structure: !Compound Structure .
- It consists of a central but-2-yne-1,4-diyl (also known as 2-butene-1,4-diol) core, with two 4-methylbenzenesulfonate (mesylate) groups attached to the terminal carbon atoms.
- The compound is also referred to as 1,4-bis(4-methylbenzenesulfonate)-2-butene or (2Z)-2-butene-1,4-diol bis(4-methylbenzenesulfonate).
Preparation Methods
- Synthetic routes for this compound involve the reaction of 2-butene-1,4-diol with methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a base (such as pyridine or triethylamine) to form the mesylate groups .
- Industrial production methods may vary, but the synthesis typically occurs through efficient and scalable processes.
Chemical Reactions Analysis
- But-2-yne-1,4-diyl bis(4-methylbenzenesulfonate) can undergo various reactions:
Substitution: The mesylate groups can be displaced by nucleophiles (e.g., hydroxide ions) to form new compounds.
Reduction: Reduction of the alkyne functional group can yield different products.
Oxidation: Oxidation of the alcohol groups may lead to other derivatives.
- Common reagents include strong bases, reducing agents, and oxidizing agents.
Scientific Research Applications
Synthesis and Characterization
The synthesis of But-2-yne-1,4-diyl bis(4-methylbenzenesulfonate) typically involves the reaction of p-toluenesulfonyl chloride with 1,4-butynediol in the presence of potassium hydroxide. The resulting compound is characterized by its distinct NMR spectra, which confirm the successful incorporation of the sulfonate groups and the alkyne structure .
Applications in Materials Science
Mechanical Properties and Degradation Control
Recent studies have highlighted the application of But-2-yne-1,4-diyl bis(4-methylbenzenesulfonate) in controlling mechanical properties and degradation rates of polymeric materials. This compound has been incorporated into biodegradable polymers to enhance their performance in biomedical applications. For instance, it has been shown to promote controlled degradation rates while maintaining mechanical integrity during tissue implantation .
Nanotechnology
The compound's unique structure allows it to be utilized in the development of nanostructured materials. It can serve as a building block for creating organic nanovesicles that are used for sustained drug delivery systems. These nanovesicles can encapsulate therapeutic agents and release them over extended periods, improving treatment efficacy .
Biomedical Applications
Biocompatibility Studies
In vivo studies have demonstrated that implants made from But-2-yne-1,4-diyl bis(4-methylbenzenesulfonate) exhibit favorable biocompatibility profiles. The absence of significant inflammatory responses upon implantation suggests that this compound could be suitable for long-term biomedical applications . Histological analyses have shown minimal fibrous encapsulation and inflammatory cell infiltration over time, indicating that it does not provoke adverse immune responses .
Drug Delivery Systems
The compound's ability to form stable vesicles makes it an attractive candidate for drug delivery applications. Research has focused on its use in delivering therapeutic agents effectively while minimizing side effects associated with conventional delivery methods. The sustained release properties of nanovesicles derived from this compound allow for prolonged therapeutic effects .
Organic Synthesis
But-2-yne-1,4-diyl bis(4-methylbenzenesulfonate) can also be utilized as an intermediate in organic synthesis. Its alkyne functionality allows for further transformations, such as coupling reactions with various electrophiles or nucleophiles to synthesize more complex organic molecules. This versatility is particularly valuable in developing new pharmaceuticals and agrochemicals .
Summary Table: Comparison of Applications
Application Area | Description | Key Benefits |
---|---|---|
Materials Science | Used in biodegradable polymers | Controlled degradation properties |
Nanotechnology | Building block for organic nanovesicles | Sustained drug delivery capabilities |
Biomedical Applications | Biocompatibility and tissue integration studies | Minimal inflammatory response |
Organic Synthesis | Intermediate for further chemical transformations | Versatile reactivity |
Mechanism of Action
- The compound’s mechanism of action would depend on its specific application. Without further data, we cannot provide precise details.
- Molecular targets and pathways would vary based on the context of use.
Comparison with Similar Compounds
- Unfortunately, detailed information on similar compounds is scarce. we can explore related structures in the literature.
Biological Activity
But-2-yne-1,4-diyl bis(4-methylbenzenesulfonate), commonly referred to as bis(4-methylbenzenesulfonate) of but-2-yne-1,4-diyl, is an organic compound notable for its potential applications in medicinal chemistry and materials science. This compound has garnered attention due to its unique structural properties and biological activities, particularly in the context of drug development and materials engineering.
Chemical Structure and Properties
The compound features a butyne backbone with two 4-methylbenzenesulfonate groups attached. Its molecular formula is C16H18O6S2, and it exhibits characteristics typical of sulfonate esters, including high reactivity and solubility in organic solvents.
Synthesis
The synthesis of But-2-yne-1,4-diyl bis(4-methylbenzenesulfonate) typically involves the reaction of but-2-yne-1,4-diol with p-toluenesulfonyl chloride in the presence of a base such as potassium carbonate. This process yields the desired sulfonate ester with good yields and purity .
Antibacterial Activity
Recent studies have demonstrated that derivatives of But-2-yne-1,4-diyl bis(4-methylbenzenesulfonate) exhibit significant antibacterial properties. For example, a related compound was tested against various bacterial strains, showing inhibition zones indicative of antibacterial activity . The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Cell Viability and Cytotoxicity
In vitro assays using human mesenchymal stem cells (hMSCs) have shown that But-2-yne-1,4-diyl bis(4-methylbenzenesulfonate) maintains high cell viability (over 95%) across multiple concentrations. The compound promotes cell adhesion and spreading, which are critical for tissue engineering applications .
Case Studies
- Tissue Engineering Applications : In a study assessing the biocompatibility of various polymers modified with But-2-yne-1,4-diyl bis(4-methylbenzenesulfonate), it was found that this compound facilitated enhanced cell proliferation and minimal inflammatory response when implanted subcutaneously in animal models. The histological analysis revealed acceptable fibrous encapsulation with no significant adverse effects .
- Anticancer Potential : Research into its derivatives has indicated potential anticancer activity. Compounds derived from But-2-yne-1,4-diyl bis(4-methylbenzenesulfonate) were shown to inhibit the growth of tumorigenic cell lines while sparing non-tumorigenic cells at specific concentrations . This selective cytotoxicity suggests a mechanism that could be exploited for targeted cancer therapies.
The biological activity of But-2-yne-1,4-diyl bis(4-methylbenzenesulfonate) is likely mediated through several pathways:
- Cell Membrane Disruption : The sulfonate groups may interact with lipid bilayers, leading to increased permeability.
- Enzyme Inhibition : Its structure may allow it to act as an inhibitor for specific enzymes involved in bacterial metabolism or cancer cell proliferation.
Data Summary
Properties
CAS No. |
6337-59-3 |
---|---|
Molecular Formula |
C18H18O6S2 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonyloxybut-2-ynyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H18O6S2/c1-15-5-9-17(10-6-15)25(19,20)23-13-3-4-14-24-26(21,22)18-11-7-16(2)8-12-18/h5-12H,13-14H2,1-2H3 |
InChI Key |
HEVZUSWEUOIBHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC#CCOS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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